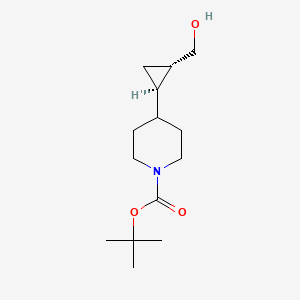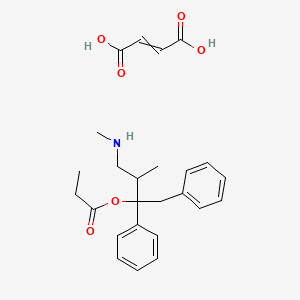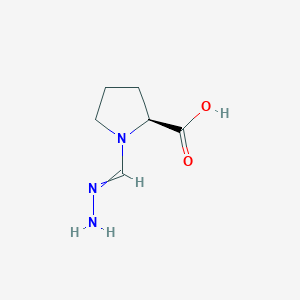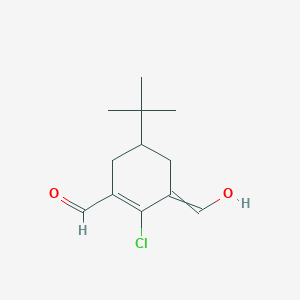![molecular formula C36H18 B1507965 decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene CAS No. 362052-03-7](/img/structure/B1507965.png)
decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacenaphtho[1,2-a:1’,2’-h]pyrene is a polyaromatic hydrocarbon (PAH) that consists of two acenaphthylene units connected by a pyrene bridge.
Preparation Methods
The synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves a multi-step process:
Pd-catalyzed cross-coupling: This step involves the coupling of acenaphthylene units.
Acid-catalyzed cycloisomerization: This step generates the pyrene moiety.
CH-activation: The final step forms the fused scaffold in convincing yields.
Chemical Reactions Analysis
Diacenaphtho[1,2-a:1’,2’-h]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Diacenaphtho[1,2-a:1’,2’-h]pyrene has several scientific research applications:
Organic Electronics: Its unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Material Science: It is used in the development of new materials with specific electronic properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves its interaction with molecular targets and pathways. Its polyaromatic structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Diacenaphtho[1,2-a:1’,2’-h]pyrene can be compared with other polyaromatic hydrocarbons such as:
Acenaphthylene: A simpler structure with fewer aromatic rings.
Pyrene: A single aromatic unit without the acenaphthylene bridges.
Benzo[a]pyrene: Another PAH with a different arrangement of aromatic rings.
Diacenaphtho[1,2-a:1’,2’-h]pyrene is unique due to its combination of acenaphthylene units and a pyrene bridge, which imparts distinct electronic and structural properties .
Properties
IUPAC Name |
decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-5-19-7-3-11-25-31(19)23(9-1)29-17-21-13-16-28-34-22(14-15-27(33(21)34)35(25)29)18-30-24-10-2-6-20-8-4-12-26(32(20)24)36(28)30/h1-18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBINQKWNJFOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C6C(=C4)C=CC7=C6C(=CC8=C7C9=CC=CC1=C9C8=CC=C1)C=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723976 |
Source


|
| Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362052-03-7 |
Source


|
| Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[Difluoro[6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo[4,3-b][1,2,4]triazin-3-yl]methyl]quinoline](/img/structure/B1507885.png)

![6-Fluoro-[2,3'-bipyridin]-6'-amine](/img/structure/B1507891.png)




![3,6,7-Trimethyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B1507904.png)




![Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate](/img/structure/B1507911.png)
